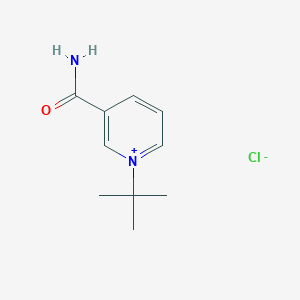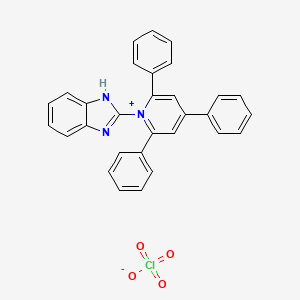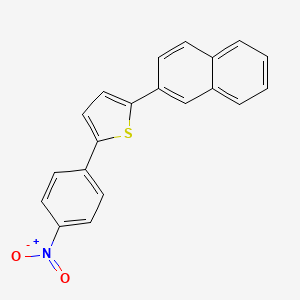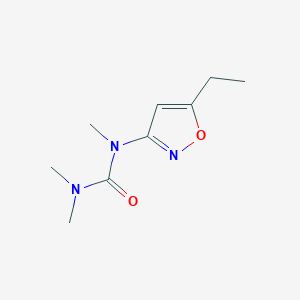
N-(5-Ethyl-1,2-oxazol-3-yl)-N,N',N'-trimethylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Ethyl-1,2-oxazol-3-yl)-N,N’,N’-trimethylurea is a chemical compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of an ethyl group at the 5-position of the oxazole ring and a trimethylurea moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Ethyl-1,2-oxazol-3-yl)-N,N’,N’-trimethylurea typically involves the reaction of 5-ethyl-1,2-oxazole with trimethylurea under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve maximum yield and purity.
Industrial Production Methods
In an industrial setting, the production of N-(5-Ethyl-1,2-oxazol-3-yl)-N,N’,N’-trimethylurea may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-Ethyl-1,2-oxazol-3-yl)-N,N’,N’-trimethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler oxazole compounds.
Aplicaciones Científicas De Investigación
N-(5-Ethyl-1,2-oxazol-3-yl)-N,N’,N’-trimethylurea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(5-Ethyl-1,2-oxazol-3-yl)-N,N’,N’-trimethylurea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(5-Ethyl-1,2-oxazol-3-yl)methanol: This compound has a similar oxazole ring structure but differs in the functional groups attached to the ring.
2-(3-ethyl-1,2-oxazol-5-yl)acetic acid: Another oxazole derivative with different substituents, used in various chemical and biological studies.
Uniqueness
N-(5-Ethyl-1,2-oxazol-3-yl)-N,N’,N’-trimethylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
55809-04-6 |
|---|---|
Fórmula molecular |
C9H15N3O2 |
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
1-(5-ethyl-1,2-oxazol-3-yl)-1,3,3-trimethylurea |
InChI |
InChI=1S/C9H15N3O2/c1-5-7-6-8(10-14-7)12(4)9(13)11(2)3/h6H,5H2,1-4H3 |
Clave InChI |
CINBWXQYXCDBCR-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=NO1)N(C)C(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[Ethyl-(2-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14645741.png)

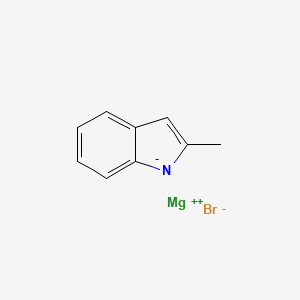

![N-[2-methyl-2-nitro-3-(N-nitrosoanilino)propyl]-N-phenylnitrous amide](/img/structure/B14645762.png)
![3,6,9,12,15-Pentaoxa-21-azabicyclo[15.3.1]henicosa-1(21),17,19-triene](/img/structure/B14645769.png)
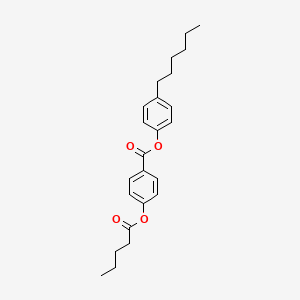

![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[(3-amino-3-oxopropyl)[3-(diethylamino)propyl]amino]-1,3,5-triazine-4,2-diyl]]]bis-, hexasodium salt](/img/structure/B14645788.png)
![Phenyl[4-phenyl-2-(2-phenylethenyl)-1,3-dioxolan-4-yl]methanone](/img/structure/B14645791.png)
